molecular formula C29H27NO6 B11148222 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11148222
M. Wt: 485.5 g/mol
InChI Key: YQTALBOFOGBPGA-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a chromeno-pyrrole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenethylamine and 3-methoxybenzaldehyde, which undergo condensation reactions followed by cyclization and oxidation steps. The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its complex structure, which combines multiple functional groups and a unique core

Properties

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H27NO6/c1-17-8-10-22-21(14-17)27(31)25-26(19-6-5-7-20(16-19)33-2)30(29(32)28(25)36-22)13-12-18-9-11-23(34-3)24(15-18)35-4/h5-11,14-16,26H,12-13H2,1-4H3

InChI Key

YQTALBOFOGBPGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC(=CC=C5)OC

Origin of Product

United States

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